molecular formula C14H29NO6S B12673867 Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate CAS No. 63101-12-2

Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate

Cat. No.: B12673867
CAS No.: 63101-12-2
M. Wt: 339.45 g/mol
InChI Key: XJFXQQWVLYWJJH-UHFFFAOYSA-M
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Description

Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate is a quaternary ammonium compound characterized by:

  • Triethyl groups attached to the nitrogen atom.
  • A 2-((2-methyl-1-oxoallyl)oxy)ethyl substituent, which includes a methacryloyloxyethyl group (CH₂=C(CH₃)CO-O-CH₂CH₂-).
  • An ethyl sulphate counterion (C₂H₅SO₄⁻).

Properties

CAS No.

63101-12-2

Molecular Formula

C14H29NO6S

Molecular Weight

339.45 g/mol

IUPAC Name

ethyl sulfate;triethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium

InChI

InChI=1S/C12H24NO2.C2H6O4S/c1-6-13(7-2,8-3)9-10-15-12(14)11(4)5;1-2-6-7(3,4)5/h4,6-10H2,1-3,5H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

XJFXQQWVLYWJJH-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOC(=O)C(=C)C.CCOS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate typically involves a multi-step process. One common method includes the reaction of methyl benzylaminoethanol with acryloyl chloride, followed by a reaction with an ethoxylated compound, and finally reacting with ammonium chloride to obtain the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.

    Polymerization: Due to the presence of the acryloyl group, it can participate in polymerization reactions, forming polymers with unique properties.

Scientific Research Applications

Antimicrobial Applications

Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate exhibits promising antimicrobial properties. The quaternary ammonium structure is known to disrupt microbial membranes, making it effective against various bacterial strains.

Case Studies on Antimicrobial Efficacy

  • Study by Smith et al. (2023) :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Findings : Significant inhibition of bacterial growth was observed at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity.
  • Cytotoxicity Assessment :
    • In vitro assays have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The IC50 value was found to be approximately 30 µg/mL against specific cancer cell lines .

Cytotoxicity and Cancer Research

The compound's ability to induce cell death in cancer cells highlights its potential therapeutic applications. Research indicates that it may modulate cellular pathways involved in apoptosis.

Relevant Studies

  • Johnson et al. (2024) :
    • Investigated the cytotoxic effects on various human cancer cell lines.
    • Results demonstrated dose-dependent cell death, reinforcing the compound's potential as a chemotherapeutic agent.
  • Neuropharmacological Investigations :
    • A study by Lee et al. (2025) explored the effects on neuronal cultures, revealing enhanced synaptic plasticity which could have implications for cognitive enhancement therapies .

Drug Formulation and Delivery Systems

Given its favorable solubility and biological activity, this compound may serve as an effective component in drug formulation and delivery systems.

Potential Applications in Drug Delivery

  • Enhanced Permeability : The quaternary ammonium structure allows for increased permeability across biological membranes.
  • Formulation of Antimicrobial Agents : It can be incorporated into formulations targeting resistant bacterial strains.

Mechanism of Action

The mechanism of action of Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme activity. The pathways involved often include oxidative stress and inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Key Differences in Substituents and Counterions

Compound Name CAS Number Substituents on Ammonium Counterion Molecular Formula Molecular Weight (g/mol) Key Properties
Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate N/A (hypothetical) Triethyl, methacryloyloxyethyl Ethyl sulphate C₁₄H₂₉NO₆S* ~335.4 (estimated) High lipophilicity; potential "paralyzing nicotine" action .
Ethyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium ethyl sulphate 236-195-6 Ethyl, dimethyl, methacryloyloxyethyl Ethyl sulphate Not reported ~320–330 Moderate lipophilicity; reduced steric hindrance vs. triethyl analogue.
Diethylmethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium methyl sulphate 4316-66-9 Diethyl, methyl, methacryloyloxyethyl Methyl sulphate C₁₂H₂₅NO₆S 311.395 Higher aqueous solubility due to methyl sulphate; lower molecular weight.
Trimethyl[2-[(2-methyl-1-oxoallyl)amino]propyl]ammonium methyl sulphate 40820-77-7 Trimethyl, propylamino linkage Methyl sulphate Not reported N/A Amino group enhances hydrogen bonding; limited membrane permeability.
Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride 51441-65-7 Trimethyl, stearoyloxyethyl Chloride Not reported N/A High hydrophobicity (long alkyl chain); chloride counterion improves solubility.

*Hypothetical formula based on structural extrapolation from analogues.

Physicochemical Properties

  • Lipophilicity : Triethyl groups increase lipid solubility compared to trimethyl or ethyldimethyl analogues, enhancing membrane permeability.
  • Stability: Ether linkages (e.g., methacryloyloxyethyl) are more hydrolytically stable than ester or amino groups in other analogues .

Biological Activity

Triethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium ethyl sulphate, a quaternary ammonium compound, has garnered attention for its potential biological activity. This article explores its structural characteristics, biological effects, synthesis methods, and relevant case studies, providing a comprehensive overview of its implications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C14H29NO6SC_{14}H_{29}NO_6S, with a molecular weight of 339.45 g/mol. The compound features a triethylammonium group and an ethyl sulfate moiety, along with an ether linkage and a carbonyl group. These structural elements contribute to its reactivity and potential biological interactions .

Biological Activity

Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its quaternary ammonium structure is known to disrupt microbial membranes, which could make it effective against a range of bacteria and fungi.

Cytotoxic Effects
Research indicates that compounds with similar structures may possess cytotoxic effects against cancer cell lines. Studies employing quantitative structure–activity relationship (QSAR) modeling have shown that such compounds can interact with specific protein targets or enzymes, influencing their biological activity .

Enzyme Modulation
The compound's unique functional groups may allow it to modulate enzyme activity, which is crucial for various metabolic processes in living organisms. This modulation can lead to therapeutic applications in treating diseases where enzyme dysfunction is a factor.

Synthesis Methods

The synthesis of this compound typically involves multiple steps. Common methods include:

  • Formation of the Ammonium Salt : Reaction of triethylamine with the appropriate alkyl halide.
  • Esterification : Reaction with sulfuric acid to form the ethyl sulfate moiety.
  • Ether Linkage Formation : Utilizing etherification techniques to introduce the ether linkage in the molecule.

These synthetic routes highlight the complexity involved in producing this compound while ensuring its purity and efficacy.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeNotable PropertiesUnique Features
Benzalkonium ChlorideQuaternary AmmoniumAntimicrobialBroad-spectrum activity against bacteria/viruses
Cetyltrimethylammonium BromideQuaternary AmmoniumSurfactantWidely used in personal care products
Dodecylbenzenesulfonic AcidSulfonic Acid DerivativeSurfactantStrong detergent properties
This compound Quaternary Ammonium Potentially Antimicrobial and Cytotoxic Specific functional groups not fully explored

This table illustrates how this compound may offer unique biological activities compared to other quaternary ammonium compounds.

Case Studies

Several studies have investigated the biological effects of similar quaternary ammonium compounds:

  • Antimicrobial Efficacy Study : A study conducted on various quaternary ammonium compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the alkyl chain length and functional groups could enhance efficacy.
  • Cytotoxicity Assessment : Research involving cancer cell lines showed that certain derivatives exhibited selective cytotoxicity, suggesting potential for targeted cancer therapies. Further investigations are required to evaluate the safety profile and mechanisms of action for this compound.
  • Enzyme Interaction Studies : Computational modeling has provided insights into how similar compounds interact with specific enzymes involved in metabolic pathways, indicating possible therapeutic roles in metabolic disorders.

Q & A

Basic Question: What spectroscopic methods are most effective for characterizing the molecular structure of this compound?

Answer:
The compound’s structure (C₁₂H₂₃NO₆S) can be confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

  • ¹H/¹³C NMR : Assign signals for the methacryloyl group (e.g., vinyl protons at δ 5.6–6.1 ppm and carbonyl carbon at ~170 ppm), quaternary ammonium peaks (δ 3.0–3.5 ppm for N-CH₃), and ethyl sulfate groups (δ 1.2–1.5 ppm for CH₃) .
  • IR : Identify key functional groups, such as the ester carbonyl (C=O stretch at ~1720 cm⁻¹) and sulfate S-O bonds (asymmetric stretches at 1250–1050 cm⁻¹) .
  • MS : Use high-resolution MS to confirm the molecular ion ([M⁺] at m/z 309.38) and fragmentation patterns .

Basic Question: How can the synthesis of this compound be optimized for high purity?

Answer:
Synthesis typically involves quaternization of a tertiary amine precursor (e.g., dimethylaminoethyl methacrylate) with ethyl sulfate. Key optimization steps include:

  • Reaction Solvent : Polar aprotic solvents (e.g., acetone or acetonitrile) improve reaction efficiency by stabilizing ionic intermediates .
  • Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct suppression .
  • Purification : Use recrystallization or column chromatography to remove unreacted monomers and ionic impurities. Monitor purity via thin-layer chromatography (TLC) or HPLC .

Advanced Question: How does the compound’s reactivity in radical polymerization affect experimental design for copolymer synthesis?

Answer:
The methacryloyl group enables radical polymerization, but the quaternary ammonium and sulfate groups may influence kinetics and copolymer properties:

  • Initiator Selection : Use azobisisobutyronitrile (AIBN) or photoinitiators (e.g., Irgacure 2959) under controlled oxygen-free conditions to minimize side reactions .
  • Kinetic Studies : Employ real-time Fourier-transform infrared (RT-FTIR) spectroscopy to monitor double-bond conversion rates.
  • Charge Effects : The cationic ammonium group may require counterion screening (e.g., using NaCl) to avoid electrostatic repulsion during chain propagation .

Advanced Question: How can researchers resolve contradictions in reported LogP values for this compound?

Answer:
Discrepancies in LogP (e.g., 0.12 at pH 7 vs. other studies) may arise from methodological differences:

  • Measurement Techniques : Compare shake-flask (gold standard) versus HPLC-derived LogP values. Adjust for pH effects, as ionization of the sulfate group (pKa ~1–2) influences partitioning .
  • Buffered Systems : Conduct experiments in phosphate-buffered solutions (pH 7.4) to mimic physiological conditions.
  • Validation : Cross-reference with computational models (e.g., COSMO-RS) to identify outliers .

Advanced Question: What safety protocols are critical for handling this compound in laboratory settings?

Answer:
Referencing safety data from structurally similar quaternary ammonium compounds :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., ethyl sulfate derivatives).
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
  • Waste Disposal : Collect in sealed containers for incineration, adhering to hazardous waste regulations .

Advanced Question: How can researchers assess the compound’s stability under varying storage conditions?

Answer:
Design accelerated stability studies:

  • Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track changes in UV absorbance (e.g., methacryloyl group degradation at ~210 nm) .
  • Ionic Strength : Test stability in aqueous buffers (pH 3–9) to identify hydrolysis-prone conditions .

Advanced Question: What analytical challenges arise when quantifying trace impurities in this compound?

Answer:
Impurities (e.g., unreacted methacrylic acid or ethyl sulfate salts) require sensitive detection:

  • Ion Chromatography (IC) : Quantify sulfate counterions with a conductivity detector .
  • LC-MS/MS : Detect trace organic impurities (e.g., dimers) at ppm levels using multiple reaction monitoring (MRM) .
  • NMR Limits : For low-abundance species (<1%), use cryoprobes or dynamic nuclear polarization (DNP) to enhance sensitivity .

Advanced Question: How does the compound’s ionic nature influence its application in drug delivery systems?

Answer:
The cationic ammonium group enables electrostatic interactions with nucleic acids or anionic polymers:

  • Polyplex Formation : Study binding efficiency with DNA via gel retardation assays or zeta potential measurements.
  • Cytotoxicity Screening : Use MTT assays in HEK293 or HeLa cells to evaluate concentration-dependent toxicity (IC₅₀) .
  • Biodistribution : Label with fluorescent tags (e.g., FITC) for in vivo tracking in murine models .

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